2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide typically involves the reaction of 4-(4-methoxyphenyl)piperazine with 3-methylphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and solvents, as well as precise control of reaction parameters, is essential to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of 2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide.
Reduction: Formation of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)ethanol.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
- 2-[4-(4-bromophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
- 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide
Uniqueness
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacological properties and interactions with biological targets. This structural feature may confer specific advantages in terms of binding affinity, selectivity, and overall therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-4-3-5-17(14-16)21-20(24)15-22-10-12-23(13-11-22)18-6-8-19(25-2)9-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGCDVFJQDPGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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